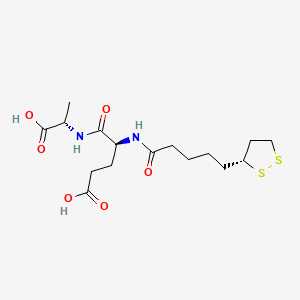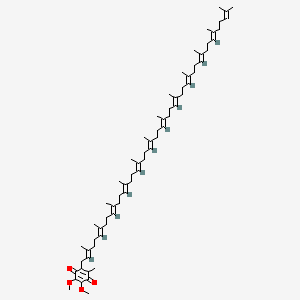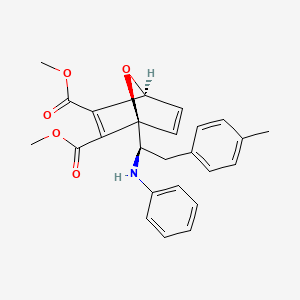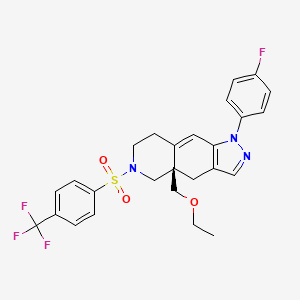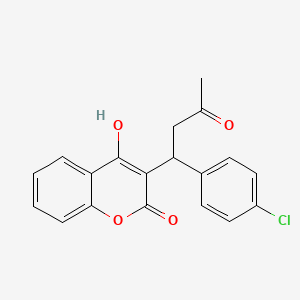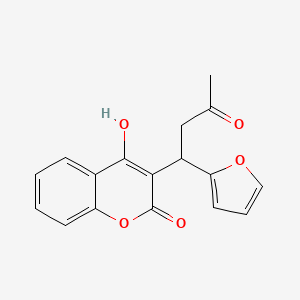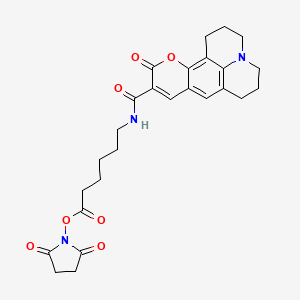![molecular formula C18H13ClFNO3S B606833 (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Overview
Description
CU CPT 4a is a selective inhibitor of Toll-like receptor 3 (TLR3). It has been shown to inhibit the TLR3/double-stranded RNA complex-mediated downstream signaling pathways, thereby reducing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in whole cells . This compound has demonstrated potential in reducing the mortality of crypt cells in mice and mitigating gastrointestinal syndrome .
Scientific Research Applications
CU CPT 4a has a wide range of scientific research applications:
Mechanism of Action
Target of Action
CU CPT 4a is a potent and highly selective inhibitor of Toll-like receptor 3 (TLR3) . TLR3 is a key player in the innate immune response, recognizing double-stranded RNA (dsRNA) and triggering a signaling cascade that leads to the production of inflammatory cytokines .
Mode of Action
CU CPT 4a interacts with TLR3 by competing with dsRNA for binding . This interaction inhibits the formation of the TLR3/dsRNA complex, thereby suppressing the downstream signaling pathways mediated by this complex .
Biochemical Pathways
The primary biochemical pathway affected by CU CPT 4a is the TLR3 signaling pathway. By inhibiting the formation of the TLR3/dsRNA complex, CU CPT 4a suppresses the downstream signaling pathways mediated by this complex . This results in the inhibition of the production of inflammatory cytokines such as TNF-α and IL-1β .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.
Result of Action
The inhibition of TLR3 signaling by CU CPT 4a leads to a reduction in the production of inflammatory cytokines . This can have a significant impact on the cellular environment, potentially reducing inflammation and immune responses. In addition, CU CPT 4a has been shown to reduce the mortality of crypt cells in mice and alleviate gastrointestinal syndrome .
Action Environment
The action of CU CPT 4a can be influenced by various environmental factors. For instance, the presence of dsRNA, which CU CPT 4a competes with for binding to TLR3, can affect the efficacy of the compound
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
CU CPT 4a plays a significant role in biochemical reactions by interacting with TLR3, a type of protein that plays a key role in the innate immune system . It competes with dsRNA for binding to TLR3, thereby inhibiting the activation of TLR3-mediated downstream signaling pathways .
Cellular Effects
In various types of cells, CU CPT 4a influences cell function by inhibiting the production of TNF-α and IL-1β, two crucial cytokines involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, CU CPT 4a exerts its effects by binding to TLR3 and inhibiting its activation . This inhibition prevents the downstream signaling pathways mediated by the TLR3/dsRNA complex, leading to a decrease in the expression of TNF-α and IL-1β .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CU CPT 4a involves the reaction of 3-chloro-6-fluorobenzo[b]thiophene-2-carbaldehyde with ®-3-phenyl-2-(hydroxyimino)propanoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of CU CPT 4a follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
CU CPT 4a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and fluoro substituents on the benzo[b]thiophene ring . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of CU CPT 4a .
Comparison with Similar Compounds
Similar Compounds
TLR3-IN-1: Another selective TLR3 inhibitor with similar inhibitory effects on TLR3-mediated signaling pathways.
TLR3-IN-2: A compound with comparable selectivity and potency in inhibiting TLR3.
Uniqueness
CU CPT 4a stands out due to its high selectivity for TLR3 and its demonstrated efficacy in reducing gastrointestinal syndrome in animal models . Its unique chemical structure, featuring a benzo[b]thiophene ring with chloro and fluoro substituents, contributes to its specific binding and inhibitory properties .
Properties
IUPAC Name |
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336697 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279713-77-7 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?
A1: CU CPT 4a is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When CU CPT 4a was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.
Q2: How does the effect of CU CPT 4a on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?
A2: While CU CPT 4a was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with CU CPT 4a alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
